CYM-5541

Catalog No.
S524781
CAS No.
945128-26-7
M.F
C19H28N2O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYM-5541

CAS Number

945128-26-7

Product Name

CYM-5541

IUPAC Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2

InChI Key

NDKGACIWVAOUQH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

CYM-5541, N,N-dicyclohexyl(5-cyclopropylisoxazol-3-yl)carboxamide

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4

The exact mass of the compound N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is 316.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3). Unlike the endogenous ligand S1P or clinical-stage modulators like Fingolimod (FTY720), which activate multiple S1P receptor subtypes, CYM-5541 allows for the specific interrogation of S1P3-mediated signaling pathways. This selectivity is critical for researchers in fields such as cardiovascular physiology and neuroscience who need to isolate S1P3 function from the often-dominant effects of S1P1 activation.

S1P3 Pathway Research Fit

Allosteric S1P3 agonist probe, not orthosteric
Reported selective over S1P1/2/4/5 subtypes
Distinct hydrophobic pocket binding vs pan-agonists
Supports S1P3-mediated pathway-response studies

Attempting to study S1P3 functions using non-selective agonists like Sphingosine-1-Phosphate (S1P) or Fingolimod (FTY720-P) introduces significant experimental confounders. These compounds potently activate S1P1, which mediates well-known systemic effects like lymphopenia and bradycardia. This makes it nearly impossible to attribute observed results specifically to S1P3 activation. For research requiring clear, publishable conclusions on S1P3's role in processes like cardiac conduction or neurotransmitter release, the use of a highly selective tool compound like CYM-5541 is non-negotiable to ensure data integrity and avoid misleading interpretations caused by off-target receptor activation.

Substitution Risk: Subtype & Binding Context

  • Pan-agonists

    Endogenous S1P activates S1P1–5 and may confound S1P3-specific pathway interpretation.

  • S1P1-sparing

    S1P1-selective agonists (e.g., CS-2100) do not provide S1P3 activation; not suitable for S1P3 probe studies.

  • Orthosteric

    Orthosteric agonists (S1P, FTY720-P) may not replicate allosteric binding profile or pathway bias.

S1P3 Subtype Selectivity Profile

CYM-5541 demonstrates exceptional functional selectivity for the S1P3 receptor, with a reported EC50 between 72 and 132 nM. Crucially, it displays no significant agonist activity at other S1P receptor subtypes, including S1P1 (EC50 > 10 µM), S1P2 (EC50 > 50 µM), S1P4 (EC50 > 50 µM), and S1P5 (EC50 > 25 µM). This profile contrasts sharply with non-selective agonists like FTY720-phosphate, which potently activates S1P1, S1P4, and S1P5 in addition to S1P3.

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound Data72-132 nM at S1P3; >10,000 nM at S1P1
Comparator Or BaselineNon-selective agonists (e.g., S1P, FTY720-P) which show potent, low nanomolar activity across multiple S1P subtypes.
Quantified DifferenceAt least a 75-fold greater potency for S1P3 compared to S1P1.
ConditionsIn vitro ERK phosphorylation assay in stable CHO cell lines expressing human S1P receptors.

This high degree of selectivity is the primary reason to procure CYM-5541, as it enables the definitive attribution of experimental outcomes to S1P3 activation, free from confounding off-target effects.

S1P3 vs S1P1 selectivity
Reported comparison
CYM-5541: >76-fold S1P3/S1P1
Endogenous S1P: ~0.9-fold S1P3/S1P1
Supports S1P3-specific pathway isolation
CHO cell ERK phosphorylation assay context

Allosteric vs. Orthosteric Binding

Unlike the endogenous orthosteric ligand S1P, CYM-5541 functions as an allosteric agonist. Radioligand binding assays demonstrated that CYM-5541 was unable to compete for the binding of radiolabeled S1P, indicating that it occupies a different chemical space within the S1P3 receptor's binding pocket. This allosteric site is believed to account for its high subtype selectivity within the highly similar S1P receptor family.

Evidence DimensionReceptor Binding Competition
Target Compound DataUnable to displace [33P]S1P binding.
Comparator Or BaselineUnlabeled ('cold') S1P, which competitively displaces [33P]S1P in a dose-dependent manner.
Quantified DifferenceQualitatively different binding mechanism (Allosteric vs. Orthosteric).
ConditionsRadioligand competition assay using CHO cells expressing human S1P3.

Procuring an allosteric agonist provides a unique tool to explore biased signaling and receptor pharmacology that is not possible with orthosteric ligands, enabling novel experimental designs.

Allosteric binding energy
Method context
7.13 kcal/mol decrease
F263L mutant vs wild-type S1P3
Supports Phe263-dependent allosteric binding
MD simulation & MM-GBSA; review experimental validation

Defined Solubility Profile

While noted to have low aqueous solubility, CYM-5541 has a well-defined solubility profile in common laboratory solvents, ensuring reliable and reproducible preparation of stock solutions. Technical datasheets specify maximum solubility concentrations of 100 mM in DMSO and 50 mM in ethanol. This practical handling information is crucial for accurate dosing and preventing compound precipitation in experimental assays, a common source of failed experiments.

Evidence DimensionSolubility in Common Solvents
Target Compound Data100 mM in DMSO; 50 mM in Ethanol.
Comparator Or BaselineUndefined or poorly characterized solubility of other research compounds.
Quantified DifferenceProvides a quantitative ceiling for stock solution concentration.
ConditionsStandard laboratory conditions.

This quantified processability data allows buyers to confidently prepare high-concentration stock solutions, ensuring experimental accuracy and preventing material waste.

Sepsis model survival
Model context
Reported survival benefit (p<0.05) vs vehicle
Lost in S1PR3 knockout; S1P3-dependent
Model-response endpoint context
Murine sepsis model; endpoint validation may differ
Cryo-EM selectivity basis
Reported
PDB 7EW4: Phe263⁶·⁵⁵ (S1P3) vs Leu276⁶·⁵⁵ (S1P1)
Structural rationale for S1P3 selectivity
3.20 Å resolution; class-level structural insight
Agonist efficacy
Cross-study comparable
CYM-5541: full agonist (100% ERK-P)
FTY720-P: partial agonist (42.3% efficacy)
Supports maximal pathway-response context
ERK phosphorylation assay; efficacy context may vary

Cardiovascular S1P3 Signaling & Protection

For researchers investigating the distinct roles of S1P receptor subtypes in cardiac function, CYM-5541 is the appropriate tool. Its selectivity allows for the specific activation of S1P3-mediated pathways, such as RhoA activation, without the confounding effects of S1P1 or S1P2. This is essential for studies aiming to delineate the mechanisms of S1P-mediated cardioprotection.

S1P3 in Neurons and Glia

In neuroscience, where multiple S1P receptors are expressed on neurons and glia, CYM-5541 enables the specific study of S1P3. For instance, it can be used to confirm the role of S1P3 in modulating glutamate release from cortical nerve terminals, an effect that would be obscured by using non-selective agonists that also target S1P1.

S1P3 Allosteric Modulator Assays

As a validated allosteric agonist, CYM-5541 serves as an ideal reference compound in screening campaigns and pharmacological studies aimed at discovering novel allosteric or bitopic modulators of S1P3. Its distinct binding site allows for assays designed to find compounds that do not compete with the natural ligand, S1P.

Application Fit Matrix

Application
Selection Property
Validation Focus
S1P3 target validation studies
Subtype-selectivity profile
S1P3-specific pathway responses (immune cell trafficking, endothelial barrier)
Sepsis model pharmacodynamics
In vivo model-response context
S1P3-dependent survival endpoint review
Structural reference for S1P3
Cryo-EM structure availability
Binding-site fidelity vs S1P1 (Phe263/Leu276 comparison)
Assay development & probe panels
Well-characterized selectivity window
S1P3-specific assay validation vs pan-agonists

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

316.215078140 Da

Monoisotopic Mass

316.215078140 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

1: Jo E, Bhhatarai B, Repetto E, Guerrero M, Riley S, Brown SJ, Kohno Y, Roberts

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